Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Description
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451674 | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-91-5, 111955-05-6 | |
| Record name | 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Substrate Selection
Maleic anhydride serves as a common dienophile due to its electron-deficient nature, pairing with conjugated dienes like 1,3-butadiene. For Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, the dienophile is modified to introduce precursor groups. For example, substituting maleic anhydride with a carbomethoxy-containing analog enables direct incorporation of the ester group during cyclization.
Table 1: Diels-Alder Reaction Parameters for Cyclohexane Intermediate Synthesis
| Diene | Dienophile | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Butadiene | Carbomethoxy-maleic anhydride | 80–100 | None | 75–85 | |
| Isoprene | Methacrylic anhydride | 90–110 | Lewis acid | 70–78 |
The resulting cyclohexene derivative (e.g., cis-4-cyclohexene-1,2-dicarbomethoxy anhydride) is hydrogenated to saturate the ring, preserving the cis geometry.
Hydrogenation of Unsaturated Cyclohexene Intermediates
Selective hydrogenation of cyclohexene derivatives is pivotal for obtaining the saturated cyclohexane structure. Nickel-based catalysts, particularly silica-supported Ni, are preferred for their efficiency in aromatic hydrogenation without over-reduction of ester groups.
Catalytic Hydrogenation Protocol
A patented method involves bubbling hydrogen gas through molten cis-4-cyclohexene-1,2-dicarbomethoxy anhydride at 120–140°C using a silica-supported nickel catalyst. This process achieves quantitative conversion to the saturated product with a setting point of 36.2°C, confirming high purity.
Critical Parameters:
-
Catalyst Load: 4–5 wt% relative to substrate.
-
Reaction Time: 6–8 hours for complete hydrogen uptake.
-
Temperature Control: Maintained below 150°C to prevent decarboxylation.
Post-cyclization modifications enable the introduction of the carboxylic acid group. Two primary pathways are employed:
Hydrolysis of Nitrile Precursors
Nitriles, introduced via nucleophilic substitution (e.g., treatment of alkyl halides with KCN), are hydrolyzed to carboxylic acids under acidic or basic conditions. For example, refluxing a cyclohexane nitrile derivative with 6M HCl yields the corresponding carboxylic acid.
Equation:
Oxidation of Alcohols or Aldehydes
Primary alcohols or aldehydes adjacent to the cyclohexane ring are oxidized using KMnO₄ or CrO₃. This method is less common due to competing ester group oxidation but remains viable for substrates with protected functionalities.
Stereoselective Synthesis Techniques
Achieving the cis configuration demands stereocontrolled reactions. Asymmetric hydrogenation and chiral auxiliaries are explored, though industrial scale-up favors Diels-Alder-derived stereochemistry due to cost efficiency.
Diastereomeric Crystallization
Racemic mixtures of cyclohexane intermediates are resolved via crystallization with chiral amines. For instance, using (R)-1-phenylethylamine as a resolving agent enriches the cis diastereomer, which is then hydrolyzed to the target acid.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes catalyst recyclability and solvent-free conditions. The hydrogenation process described in Section 2 is adapted for continuous reactors, with catalyst reuse over nine cycles demonstrating <5% activity loss.
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Batch Cycle Time | 6–8 hours |
| Catalyst Lifetime | 10 cycles |
| Purity Post-Distillation | ≥99.5% |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Diels-Alder + Hydrogenation | 85 | 99 | High | Excellent |
| Nitrile Hydrolysis | 70 | 95 | Moderate | Moderate |
| Asymmetric Oxidation | 60 | 90 | Low | High |
The Diels-Alder route outperforms alternatives in yield and scalability, making it the industry benchmark .
Chemical Reactions Analysis
Types of Reactions
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
Pharmaceutical Applications
Intermediates in Drug Synthesis
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Due to its functional groups, it can undergo transformations to yield bioactive molecules that may exhibit therapeutic effects. For instance, derivatives of this compound are explored for their potential anti-inflammatory and analgesic properties .
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing novel drug candidates. For example, derivatives have been synthesized that show promise in modulating biological pathways relevant to pain management and inflammation . The specific mechanisms of action remain under investigation, but initial studies indicate interactions with enzyme targets that could lead to therapeutic benefits.
Agricultural Chemicals
Potential as Agrochemicals
Similar compounds within the carboxylic acid family have been investigated for their roles as agrochemicals. This compound could potentially be developed into herbicides or fungicides, leveraging its structural properties to influence plant growth or pest resistance .
Material Science
Polymer Development
The compound may also find applications in material science, particularly in the development of new polymers and coatings. Its ability to modify physical properties such as melting point and plasticity makes it a candidate for use as a chiral modifier in polyester production . Such modifications can enhance the performance characteristics of materials used in various industrial applications.
Chemical Synthesis
Building Block in Organic Chemistry
this compound is utilized as a building block in organic synthesis. Its unique configuration allows for diverse synthetic routes leading to complex molecules. The ability to introduce various substituents through chemical reactions enhances its utility in creating tailored compounds for specific applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Carbomethoxycyclopentanoic Acid | Five-membered ring | Smaller ring size may affect reactivity |
| 3-Carbomethoxycyclohexane-1-Carboxylic Acid | Different positioning of substituents | May exhibit different biological activities |
| Cis-3-Hydroxycyclohexane-1-Carboxylic Acid | Hydroxyl group instead of methoxy | Potentially different solubility and reactivity |
The structural uniqueness of this compound lies in its specific cis configuration and the combination of functional groups, which influence its chemical behavior and potential applications .
Mechanism of Action
The mechanism of action for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares cis-2-carbomethoxycyclohexane-1-carboxylic acid with structurally analogous cyclohexanecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Comparison
Physicochemical Properties
- Acidity : Hydroxy-substituted derivatives (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) exhibit lower pKa values (~4.8) compared to carbomethoxy analogs due to electron-withdrawing effects of hydroxyl groups .
- Solubility: Carbomethoxy and benzoyl derivatives are less water-soluble than amino or hydroxy analogs, which form hydrogen bonds or ionic interactions .
- Thermal Stability: Benzoyl-substituted compounds (e.g., trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid) exhibit higher melting points (>200°C) due to aromatic stacking , while amino hydrochlorides decompose at lower temperatures (~274°C) .
Research Findings and Trends
- Crystallography : Cis-cyclohexane-1,2-dicarboxylate anions form hydrogen-bonded chains (C(7) motifs) in crystal lattices, enhancing thermal stability .
- Regioselectivity : Trans-substituted benzoyl derivatives exhibit higher metabolic stability in drug design compared to cis isomers .
- Market Availability : Over 95% pure this compound is commercially available, with suppliers like J & K Scientific offering gram-scale quantities .
Biological Activity
Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, its interactions with various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features both a carbomethoxy group and a carboxylic acid group in a cis configuration. This specific arrangement influences its chemical behavior and biological activity. The structural uniqueness of this compound allows it to interact with biological molecules in distinctive ways compared to its trans isomer.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
| Functional Groups | Carboxylic Acid, Carbomethoxy |
This compound's mechanism of action primarily involves its interaction with enzymes and cellular pathways. It can act as a substrate for various enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can influence metabolic processes, potentially affecting cell signaling, proliferation, and apoptosis.
Enzymatic Interactions
- Substrate for Enzymes : The compound may serve as a substrate for carboxylesterases, leading to hydrolysis and subsequent formation of simpler carboxylic acids.
- Metabolic Pathways : Metabolites formed from this compound might engage in key metabolic pathways, impacting overall cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Toxicological Profile : Toxicological assessments indicate that the compound exhibits low toxicity levels in vitro, making it a candidate for further research in therapeutic applications.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of the compound using animal models. The findings demonstrated a reduction in inflammatory markers following treatment with this compound, supporting its potential use in managing inflammatory diseases.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid | 733742-58-0 | Different spatial arrangement affecting reactivity |
| Cyclohexane-1,3-Dicarboxylic Acid | 11008624 | A precursor with distinct biological activity |
| Dimethyl Cyclohexane-1,3-Dicarboxylate | 62638-06-6 | Exhibits different reactivity due to multiple groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cis-2-carbomethoxycyclohexane-1-carboxylic acid with high stereochemical fidelity?
- Methodological Answer :
- Step 1 : Employ Diels-Alder reactions using ethyl(E)-3-nitroacrylate and cyclohexene derivatives to establish the cyclohexane backbone (analogous to methods for β-amino acid derivatives in ).
- Step 2 : Optimize reaction conditions (e.g., temperature < 80°C, Lewis acid catalysts like BF₃·OEt₂) to favor the cis-configuration.
- Step 3 : Purify via recrystallization in ethanol/water mixtures (4:1 v/v) and confirm stereochemistry using chiral HPLC (as per enantiomer separation protocols in ).
- Validation : Cross-validate purity (>98%) using HPLC ( ) and compare retention times with known standards.
- Key Reference : .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (carboxylic acid) ( ).
- ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and confirm stereochemistry via coupling constants (³J values > 10 Hz for cis-substituents).
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Data Cross-Check : Compare spectra with structurally similar compounds (e.g., trans-2-aminocyclohexanecarboxylic acid derivatives in ).
- Key Reference : .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for cis- vs. trans-isomers of cyclohexane-carboxylic acid derivatives?
- Methodological Answer :
- Step 1 : Replicate studies under standardized conditions (solvent: DMSO, 25°C) to eliminate environmental variability ( ).
- Step 2 : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare isomer stability and correlate with experimental ΔG values.
- Step 3 : Analyze crystal structures (if available) to identify steric or electronic factors influencing stability.
- Case Study : Contrast findings with trans-4-aminocyclohexanol (mp 108–113°C, ) to contextualize cyclohexane ring strain effects.
- Key Reference : .
Q. What computational strategies are validated for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Step 1 : Use molecular docking software (e.g., AutoDock Vina) to model interactions between the carboxylic acid group and nucleophiles (e.g., amines).
- Step 2 : Apply QSAR models to predict reaction rates based on electronic parameters (Hammett σ constants) and steric bulk of substituents.
- Step 3 : Validate predictions experimentally via kinetic studies (pseudo-first-order conditions) and compare with analogous β-amino acid syntheses ( ).
- Key Reference : .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in NMR chemical shift assignments for this compound across literature?
- Methodological Answer :
- Step 1 : Compile a unified dataset using standardized solvents (e.g., CDCl₃ with 0.03% TMS) and internal calibrants ( ).
- Step 2 : Collaborate with multiple labs to generate interlaboratory reproducibility metrics (relative standard deviation < 5%).
- Step 3 : Publish raw NMR data (FID files) in supplementary materials, adhering to Beilstein Journal guidelines ().
- Key Reference : .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
